![molecular formula C22H21N5O2S B2863928 N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-31-7](/img/structure/B2863928.png)
N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic molecule that contains several functional groups, including an oxalamide group, a thiazolo[3,2-b][1,2,4]triazole group, and m-tolyl groups . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through a series of reactions involving the formation of the triazole ring, followed by the introduction of the amine-ester functionality . This often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be confirmed using various spectral techniques .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. For example, palladium-catalyzed oxidative cross-coupling reactions have been used with similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds are often stable to moisture, oxygen, light, and metabolic processes .Wissenschaftliche Forschungsanwendungen
Antiallergy Potential
N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide and its derivatives have been explored for their potential antiallergy activities. A study highlighted that a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a structural resemblance to the compound , exhibited significant antiallergy activity in rat models. These compounds were more potent than disodium cromoglycate, a known antiallergy agent, suggesting their potential for further pharmacological evaluation in allergy treatment (Hargrave, Hess, & Oliver, 1983).
Synthesis Methods
The compound and its related structures have been synthesized through various methods, contributing to the understanding of thiazole chemistry. One approach involved the reaction of N-(methylthioalkylidene)glycine ethyl ester with diethyl oxalate, acid halides, and thionesters in the presence of a base, which was applicable to the synthesis of oxazoles and thiazoles, among others (Yokoyama, 1994).
Chemical Transformations
Studies have also investigated the chemical transformations involving thiazolo[3,2-b][1,2,4]triazol structures, such as cyclocondensation reactions with oxalic acid derivatives. These transformations led to the formation of various compounds, including binaphtho[1′,2′:4,5]thiazolo[3,2-b][1,2,4]triazoles and others, showcasing the chemical versatility of these structures (Liu, Shih, & Hu, 1987).
Anticancer Evaluation
Thiazolo[3,2-b][1,2,4]triazoles, similar to this compound, have been synthesized and evaluated for their anticancer properties. A study found that compounds with the thiazolo[3,2-b][1,2,4]triazol backbone demonstrated activity against various cancer cell lines, including renal cancer, leukemia, and melanoma, suggesting their potential as anticancer agents (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).
Wirkmechanismus
Target of Action
Similar compounds with a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in inflammatory and pain pathways.
Mode of Action
Based on the structure and known activities of similar compounds, it is plausible that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions may lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Biochemical Pathways
This suggests that they may modulate pathways involved in inflammation and pain perception, such as the cyclooxygenase (COX) pathway .
Pharmacokinetics
The metabolism and excretion of the compound would likely involve hepatic metabolism and renal excretion, which are common routes for compounds of this nature .
Result of Action
Based on the reported activities of similar compounds, it may reduce inflammation and pain by modulating the activity of key enzymes and receptors in these pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its interaction with its targets. Similarly, temperature can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
N'-(3-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-5-3-7-16(11-14)19-25-22-27(26-19)18(13-30-22)9-10-23-20(28)21(29)24-17-8-4-6-15(2)12-17/h3-8,11-13H,9-10H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKCLMWTUKBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B2863845.png)
![2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2863846.png)
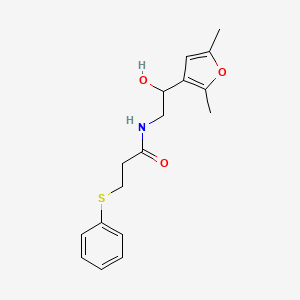
![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2863853.png)
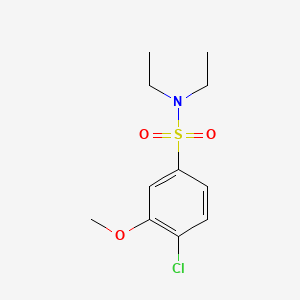
![1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2863856.png)
![2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2863858.png)
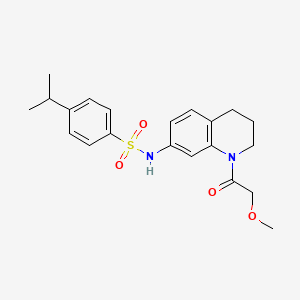
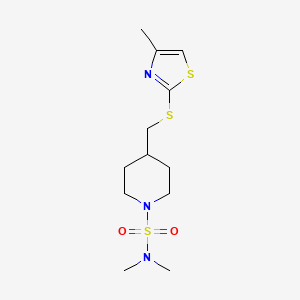
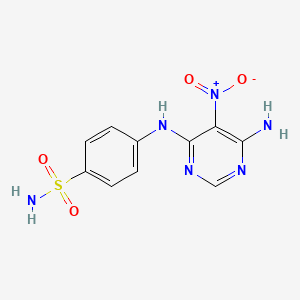
![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)
![N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2863867.png)
![1-(2-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2863868.png)